N-(furan-2-ylmethyl)-2,3,4,5-tetrahydro-1-benzothiepin-5-amine
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Overview
Description
N-(furan-2-ylmethyl)-2,3,4,5-tetrahydro-1-benzothiepin-5-amine is a complex organic compound characterized by its unique structure, which includes a furan ring and a benzothiepin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-2,3,4,5-tetrahydro-1-benzothiepin-5-amine typically involves multiple steps, starting with the construction of the furan ring followed by the formation of the benzothiepin core. Key reaction conditions include the use of strong bases, oxidizing agents, and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This often includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(furan-2-ylmethyl)-2,3,4,5-tetrahydro-1-benzothiepin-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, N-(furan-2-ylmethyl)-2,3,4,5-tetrahydro-1-benzothiepin-5-amine has been studied for its potential biological activities, including its role as a ligand for certain receptors and enzymes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, this compound is used in the production of various chemicals and materials. Its unique properties make it valuable in the synthesis of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-2,3,4,5-tetrahydro-1-benzothiepin-5-amine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)ethanamine
N-(furan-2-ylmethyl)benzamide
N-(furan-2-ylmethyl)indole-3-carboxamide
Uniqueness: N-(furan-2-ylmethyl)-2,3,4,5-tetrahydro-1-benzothiepin-5-amine stands out due to its unique structural features, which include the benzothiepin ring system. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,3,4,5-tetrahydro-1-benzothiepin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-2-8-15-13(6-1)14(7-4-10-18-15)16-11-12-5-3-9-17-12/h1-3,5-6,8-9,14,16H,4,7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPERLRJDECKECP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2SC1)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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